molecular formula C18H21IN6O2S B1668598 PU-H71 CAS No. 873436-91-0

PU-H71

Cat. No. B1668598
M. Wt: 512.4 g/mol
InChI Key: SUPVGFZUWFMATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Therapeutic Potential in Cancer:PU-H71 is a novel inhibitor targeting heat shock protein 90 (Hsp90), a molecular chaperone implicated in the stability and function of multiple client proteins, many of which are involved in cancer progression. Its inhibition by PU-H71 leads to the degradation of these client proteins, thereby impeding cancer cell growth and survival.
Radiosensitization Effects:In the realm of radiotherapy, PU-H71 has shown promise in sensitizing tumor cells to radiation. This radiosensitizing effect is crucial for improving the efficacy of radiotherapy in cancer treatment. PU-H71, when combined with radiation therapies such as carbon-ion radiotherapy (CIRT), has demonstrated enhanced tumor control. This is particularly significant in cancers resistant to conventional therapies["].
Mechanism:PU-H71 works by disrupting DNA repair pathways within cancer cells. It suppresses the expression of proteins like Rad51 and Ku70, which are key to the homologous recombination and non-homologous end-joining pathways, respectively. These pathways are crucial for the repair of DNA double-strand breaks, a common type of damage induced by radiation therapy. By inhibiting these repair mechanisms, PU-H71 makes cancer cells more susceptible to radiation-induced damage["].
Research and Clinical Trials:Currently, PU-H71 is being explored in various preclinical models and clinical trials, primarily focusing on its role as a cancer treatment and a radiosensitizer. Its non-toxic nature when used alone and its potential to specifically target tumor cells while sparing normal cells make it a promising candidate for cancer therapy[].

Scientific Research Applications

PU-H71 serves as a critical component in cancer research, especially in enhancing the efficacy of radiation therapy and targeting specific cancer types like TNBC. Its ability to sensitize cancer cells to radiation and induce apoptosis in aggressive cancer cells highlights its potential as a valuable tool in cancer treatment research.
Radiosensitization in Cancer Therapy:PU-H71 has been shown to sensitize cancer cells to carbon-ion beam therapy. In a study involving murine osteosarcoma (LM8) and human normal fibroblast (AG01522) cells, PU-H71 displayed cytotoxicity at a concentration of 0.1 µM. It significantly sensitized LM8 cells to X-ray and carbon-ion radiation, enhancing the efficacy of these treatments. This suggests that PU-H71 could be an effective radiosensitizer in cancer therapy, particularly for treatments that involve high-LET radiation like carbon-ion therapy[].
Effects on Triple-Negative Breast Cancer (TNBC):PU-H71 has shown promising results in inducing apoptosis in TNBC cells. It was observed that treating TNBC cells with increasing concentrations of PU-H71 for 48 hours led to significant apoptosis. Furthermore, PU-H71 inhibited invasion in TNBC cells. This was demonstrated by treating MDA-MB-231 breast cancer cells with PU-H71, which resulted in reduced nuclear extracts of NF-κB transcriptional activity, a key factor in cancer cell invasion. Additionally, PU-H71 led to the accumulation of the drug within tumors, down-regulation of anti-tumor driving molecules, and complete and retained responses at non-toxic doses in animal models. This suggests that PU-H71 could be an effective agent in combating TNBC, a particularly aggressive form of breast cancer[].
Methodology of Research Studies:In studies assessing the effectiveness of PU-H71, various methodologies are used. The colony formation assay is a common method for determining cell survival. For example, cells are treated with PU-H71, irradiated, and then assessed for colony formation to determine the number of viable cells. Additionally, Western blot analysis is employed to analyze protein expression levels in cells treated with PU-H71. This method involves preparing cell lysates, running them on an SDS-PAGE gel, transferring proteins onto immunoblot membranes, and then incubating these membranes with primary and secondary antibodies. The intensity of the bands is quantified to determine protein expression levels[].

Mechanism of Action

PU-H71 operates through a combination of enhancing radiosensitivity, inducing apoptosis, inhibiting invasion, and affecting tumor growth and protein expression in cancer cells. These mechanisms highlight its potential as a valuable agent in cancer therapy, especially in cases where traditional treatments are less effective.
Radiosensitizing Action: PU-H71 enhances the sensitivity of cancer cells to radiation therapies, such as carbon-ion beam therapy. This is particularly evident in certain cancer cells like murine osteosarcoma (LM8) and human normal fibroblast (AG01522). The compound achieves this by affecting the cells' response to radiation, making them more susceptible to the damage caused by radiation treatments. This property of PU-H71 is significant as it offers a way to increase the efficacy of radiation therapies in cancer treatment[].
Induction of Apoptosis in Cancer Cells: PU-H71 has shown to induce significant apoptosis in triple-negative breast cancer (TNBC) cells. This process occurs when TNBC cells are treated with PU-H71, leading to an increase in the number of cells undergoing programmed cell death. The mechanism involves the isolation and analysis of PU-H71-containing protein complexes, demonstrating PU-H71's effectiveness in triggering apoptosis in these cancer cells[].
Inhibition of Cancer Cell Invasion: Additionally, PU-H71 has been found to inhibit the invasion of cancer cells. This was observed in studies involving MDA-MB-231 breast cancer cells treated with PU-H71, which showed a decrease in their invasive capabilities. The mechanism here involves the reduction of NF-κB (p65 subunit) transcriptional activity, which is crucial for the invasive nature of cancer cells[].
Effects on Tumor Growth and Protein Expression: In studies involving tumor-bearing mice, PU-H71 led to the accumulation of the drug in tumors, down-regulation of anti-tumor driving molecules, and complete responses at non-toxic doses. This aspect of its mechanism indicates its potential for effective use in cancer treatment, as it can lead to significant reduction in tumor growth without causing harm to the host[].

Biochemical and Physiological Effects

The biochemical and physiological effects of PU-H71, a novel PU-H71 inhibitor, are multifaceted and primarily impact cancer cells, especially in enhancing radiation therapy and targeting specific cancer cell mechanisms.
Radiosensitizing Effect: PU-H71 enhances the radiosensitivity of certain cancer cells, including murine osteosarcoma and human normal fibroblast cells. This effect is crucial as it could potentially enhance the efficacy of radiation therapies in cancer treatment[].
Impact on DNA Repair Mechanisms: PU-H71 affects the expression levels of proteins associated with DNA double-strand breaks in cancer cells. This impact is particularly observed post-irradiation, indicating PU-H71's role in altering DNA repair processes, such as homologous recombination and non-homologous end joining[].
Induction of Apoptosis: PU-H71 induces apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and the mitochondrial pathway. This action is significant in promoting cancer cell death and overcoming resistance conferred by certain proteins like Bcl-2.

Advantages and Limitations for Lab Experiments

PU-H71 is a promising tool in cancer research due to its ability to radiosensitize cancer cells, inhibit crucial DNA repair mechanisms, and induce cell death. However, its varying effects across different cell types and the complexity of its action necessitate careful experimental design and interpretation of results. This dual nature of PU-H71 as both a tool and a subject of study makes it a significant asset in oncological research.

Advantages

Enhanced Radiosensitivity in Cancer Cells: PU-H71 has been shown to increase the sensitivity of certain cancer cells to radiation therapies, including X-rays and carbon-ion beams. This is beneficial for research focused on improving the effectiveness of cancer treatments[].
Inhibition of DNA Repair Pathways: PU-H71 effectively inhibits key DNA repair mechanisms in cancer cells, such as homologous recombination and non-homologous end joining. This inhibition is critical for understanding cancer cell vulnerabilities and exploring new therapeutic targets[].
Induction of Cell Death: The compound has been observed to increase the sub-G1 cell populations in irradiated human cancer cells, indicating an enhancement in cell death. It also induces mitotic catastrophe in certain cancer cells, providing insights into cancer cell responses to damage and stress[].

Limitations

Cell Type Specificity: The effectiveness of PU-H71 can vary across different cancer cell types. This variability requires careful consideration in experimental design and may limit the generalizability of results[].
Complex Mechanisms of Action: PU-H71 acts through multiple cellular pathways, making it challenging to isolate its specific effects from other cellular processes. This complexity can complicate the interpretation of experimental results[][].

Future Directions

Epichaperome Inhibition in Cancer Cells:PU-H71 is known as an HSP90 inhibitor that specifically targets the epichaperome, a complex involved in protein-protein interactions critical for cancer cell survival. Research has shown that PU-H71 becomes trapped when bound to HSP90 in epichaperomes, while it exits rapidly from HSP90 in normal cells. This differential binding characteristic makes PU-H71 a potential candidate for cancer-specific treatments. Experiments with pancreatic cancer cells have demonstrated that PU-H71's efficacy is linked to the epichaperome occupancy level in these cells. The biochemical and functional mechanism of epichaperome modulation by PU-H71 includes trapping epichaperomes along with their interacting proteins, leading to the collapse of epichaperomes and the restoration of normal protein-protein interaction networks. This collapse is detrimental to cancer cell survival and the maintenance of a malignant phenotype. Further research could focus on the precise mechanisms of PU-H71's interaction with epichaperomes in various cancer types[].
Sensitization to Radiotherapy:Studies have indicated that PU-H71 can sensitize cancer cells to radiotherapy. For instance, in experiments involving murine osteosarcoma cells and human normal fibroblast cells, PU-H71 demonstrated cytotoxicity and enhanced radiosensitivity in these cells when exposed to various forms of radiation, including X-rays and carbon-ion beams. This suggests a potential role for PU-H71 in improving the efficacy of radiotherapy in cancer treatment. Future studies could explore the scope of PU-H71 as a radiosensitizer in different cancer models and radiation types[].
Development of Cell-Permeable Probes:Research on biotinylated derivatives of PU-H71 has provided insights into the development of cell-permeable probes for PU-H71 in cancer cells. These probes have shown the ability to enter live cancer cells and bind to oncogenic PU-H71, a crucial protein for cancer cell survival. The studies demonstrated that some biotinylated analogs of PU-H71 can substantially occupy oncogenic PU-H71 sites, leading to the degradation of PU-H71-chaperoned onco-proteins and subsequent cell growth inhibition. The efficacy of these probes is influenced by factors such as linker length and type. Future research might focus on optimizing these probes for better intracellular delivery and efficacy in targeting PU-H71 in cancer cells[].
This research provides a framework for future investigations into the use of PU-H71 and its derivatives in cancer treatment. By focusing on these aspects, scientists can further elucidate the mechanisms of action of PU-H71 and potentially develop more effective cancer therapies.

Properties

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236288
Record name PU-H71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-

CAS RN

873436-91-0
Record name PU-H71
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873436910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zelavespib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PU-H71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZELAVESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06IVK87M04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PU-H71
Reactant of Route 2
Reactant of Route 2
PU-H71
Reactant of Route 3
PU-H71
Reactant of Route 4
Reactant of Route 4
PU-H71
Reactant of Route 5
Reactant of Route 5
PU-H71
Reactant of Route 6
Reactant of Route 6
PU-H71

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.